Delta-5(6)-Norethindrone Acetate

Übersicht

Beschreibung

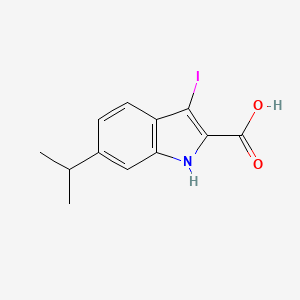

Delta-5(6)-Norethindrone Acetate, also known as 19-nor-5-androstenedione or 5-ene-3β-acetoxy-19-nor-δ4, is a synthetic steroid hormone that is commonly used in scientific research. It is a derivative of norethindrone, which is a progestin hormone that is used in hormonal contraceptives. Delta-5(6)-Norethindrone Acetate has a similar structure to norethindrone, but with a modified carbon ring system. This modification gives it unique properties that make it useful in a variety of research applications.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Pharmaceutical Analysis

- Delta-5(6)-Norethindrone Acetate (NA) and its oxidative transformation products are crucial in pharmaceutical analysis. The synthesis of these products enables their use as reference materials and standards, significantly enhancing the analysis of NA in bulk chemical or formulated products (Ekhato et al., 2002).

Analytical Method Development

- A novel RP-HPLC-DAD method has been developed and validated for determining degradation products and impurities of NA in tablet form. This method emphasizes specificity, accuracy, and cost-effectiveness, proving essential for stability, in-process, and quality control analyses (Islam et al., 2017).

Nanoparticle-based Drug Delivery

- Research has focused on using NA in nanoparticle liquid medicated formulations for controlled drug release. The RP-HPLC method has been effectively employed to assess NA in dissolution media, offering a precise, simple, and specific technique for examining NA release from these innovative drug delivery systems (Aster et al., 2022).

Therapeutic Applications

- NA has been instrumental in the medical management of conditions like adenomyosis and endometriosis. Studies have shown its effectiveness in reducing symptoms, providing a non-surgical alternative for symptom management (Muneyyirci-Delale et al., 2012).

Wirkmechanismus

Target of Action

Delta-5(6)-Norethindrone Acetate primarily targets the Delta-5 and Delta-6 desaturases . These enzymes, encoded respectively by FADS1 and FADS2 genes, are the rate-limiting enzymes for polyunsaturated fatty acid (PUFA) conversion and are recognized as main determinants of PUFA levels .

Mode of Action

The compound interacts with its targets, the Delta-5 and Delta-6 desaturases, influencing their activity . The D6D-mediated conversion of either alpha-linolenic acid (ALA) to stearidonic acid (SA, 18:4 ω-3) or linoleic acid (LA) to gamma-linolenic acid (GLA, 18:3 ω-6) is the rate-limiting step of both ω-3 and ω-6 PUFA metabolic pathways .

Biochemical Pathways

The affected pathways involve the conversion of PUFAs. Alterations of D5D/D6D activity have been associated with several diseases, from metabolic derangements to neuropsychiatric illnesses, from type 2 diabetes to cardiovascular disease, from inflammation to tumorigenesis .

Result of Action

The molecular and cellular effects of Delta-5(6)-Norethindrone Acetate’s action are primarily seen in the alteration of PUFA levels. This can have pleiotropic influences in health and disease, affecting various physiological and pathological processes related to lipids .

Action Environment

The action, efficacy, and stability of Delta-5(6)-Norethindrone Acetate can be influenced by environmental factors, particularly the dietary intake of PUFAs . The relative prevalence of ω-3 and ω-6 PUFAs in the diet can influence the associations between FADS1/FADS2 gene variants and D5D/D6D activities .

Eigenschaften

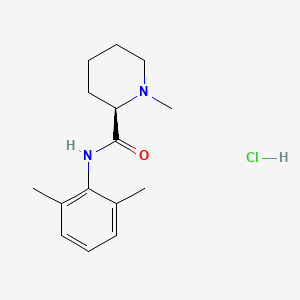

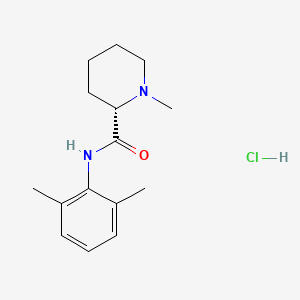

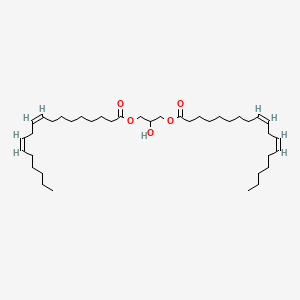

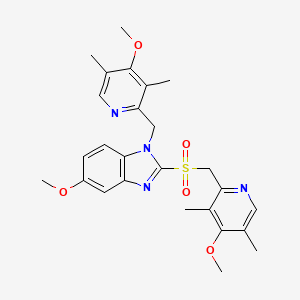

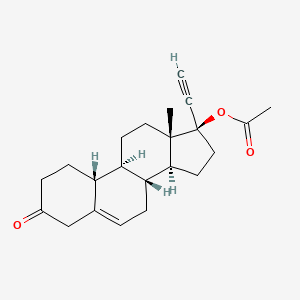

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,5,17-20H,6-13H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYGOTULHKNOFI-ZCPXKWAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3CCC(=O)C4)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@H]3CCC(=O)C4)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858214 | |

| Record name | (17alpha)-3-Oxo-19-norpregn-5-en-20-yn-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Didehydronorethindrone acetate | |

CAS RN |

1175129-26-6 | |

| Record name | 19-Norpregn-5-en-20-yn-3-one, 17-(acetyloxy)-, (17alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1175129266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (17alpha)-3-Oxo-19-norpregn-5-en-20-yn-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-NORPREGN-5-EN-20-YN-3-ONE, 17-(ACETYLOXY)-, (17.ALPHA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMG2T3UXE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.